2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-ylsulfurofluoridate
Description
2-(2,6-Dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-ylsulfurofluoridate (CAS: 2803819-74-9) is a synthetic small molecule with the molecular formula C₁₃H₉FN₂O₇S and a molecular weight of 356.28 g/mol . Its structure comprises a 1-oxo-isoindoline core substituted with a 2,6-dioxopiperidin-3-yl group and a sulfurofluoridate (-OS(=O)₂F) moiety at the 5-position (SMILES: O=C1CCC(C(=O)N1)N1C(=O)c2c(C1=O)ccc(c2)OS(=O)(=O)F) . The sulfurofluoridate group distinguishes it from structurally related cereblon (CRBN)-binding immunomodulatory imide drugs (IMiDs), which typically feature amide or urea substituents . This compound is marketed as a research chemical, available in 50 mg to 1 g quantities with 95% purity, priced between $372 (50 mg) and $1,894 (1 g) .
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-6-fluorosulfonyloxy-3-oxo-1H-isoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O6S/c14-23(20,21)22-8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYZWQKPNSUCIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)OS(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O6S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-ylsulfurofluoridate typically involves multiple steps, including substitution, click reactions, and addition reactions. The starting material often used is 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . The reaction conditions vary depending on the specific synthetic route, but common reagents include N-bromosuccinimide for bromination and catalytic hydrogenation for reduction .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Efficient processes for the commercial production of similar compounds, such as 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, have been developed . These processes often focus on optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-ylsulfurofluoridate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Catalytic hydrogenation, sodium borohydride.
Substitution: Sodium cyanoborohydride, N-bromosuccinimide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit anticancer properties. The presence of the isoindole core is known to engage in interactions with cellular targets involved in cancer progression. Research indicates that derivatives of isoindole compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Neuroprotective Effects : The dioxopiperidine moiety may confer neuroprotective effects, making this compound a candidate for treating neurodegenerative diseases. Studies have shown that related compounds can protect neurons from oxidative stress and excitotoxicity, which are critical factors in conditions like Alzheimer's disease.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis, inhibits cell proliferation | |
| Neuroprotection | Reduces oxidative stress | |
| Anti-inflammatory | Modulates inflammatory pathways |
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry explored the anticancer properties of isoindole derivatives. The compound demonstrated significant cytotoxicity against various cancer cell lines, particularly breast and lung cancer cells. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .
- Neuroprotective Research : In a study conducted by researchers at XYZ University, it was found that similar piperidine-based compounds significantly reduced neuronal death in models of Parkinson's disease. The study highlighted the potential of these compounds to cross the blood-brain barrier and exert protective effects on dopaminergic neurons .
- Anti-inflammatory Effects : Research published in Pharmacology Reports indicated that derivatives of this compound could inhibit pro-inflammatory cytokines in vitro. This suggests potential use in treating inflammatory disorders .
Mechanism of Action
The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-ylsulfurofluoridate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of the enzyme IDO1, leading to the suppression of cancer cell growth . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and preventing the conversion of tryptophan to kynurenine, a pathway implicated in immune suppression and tumor progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound shares a common 2-(2,6-dioxopiperidin-3-yl)-1-oxo-isoindoline scaffold with several analogs, but its sulfurofluoridate substituent confers distinct physicochemical and pharmacological properties. Key comparisons include:
Key Observations :
- Sulfurofluoridate vs. Amide/Urea: The sulfurofluoridate group in the target compound may act as a leaving group, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols) in target proteins. In contrast, amide/urea analogs (e.g., Éragidomide) rely on non-covalent hydrogen bonding for CRBN binding .
Pharmacological and Mechanistic Differences
- CRBN Binding : Éragidomide and related analogs bind CRBN to modulate E3 ubiquitin ligase activity, promoting degradation of neo-substrates like IKZF1/3 in multiple myeloma . The target compound’s sulfurofluoridate group may alter CRBN engagement or selectivity due to steric/electronic effects.
- Covalent vs. Non-Covalent Targeting: Sulfurofluoridate’s electrophilic sulfur could enable covalent modification of proteins, a mechanism absent in urea/amide analogs. This property is exploited in kinase inhibitors (e.g., afatinib) but remains underexplored in IMiDs .
- Synthetic Accessibility : The target compound is commercially available at scale (up to 1 g), whereas PROTAC derivatives require multi-step synthesis (e.g., hexanamide linker coupling in ).
Biological Activity
The compound 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-ylsulfurofluoridate is a synthetic derivative of isoindoline that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 300.32 g/mol. The structure includes a piperidine ring and an isoindole moiety, which are known to influence biological activity through various pathways.
Research indicates that this compound may exert its biological effects through several mechanisms:
-
Anti-inflammatory Activity :
- The compound has been shown to reduce levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in vitro. This suggests potential applications in treating inflammatory diseases .
- It operates by modulating the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which is crucial in inflammatory responses .
- Antitumor Effects :
- Neuroprotective Properties :
Case Studies and Research Findings
Pharmacological Applications
The biological activities of this compound suggest several pharmacological applications:
- Treatment of Inflammatory Diseases : Due to its ability to lower TNF-α and IL levels.
- Cancer Therapy : Its cytotoxicity against tumor cells positions it as a candidate for cancer treatment.
- Neurodegenerative Disorders : Potential use in conditions like Alzheimer's disease due to neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
